4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is a heterocyclic compound that contains a piperidine ring substituted with a cyclopropylidene group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropylidene Group: This can be achieved through cyclopropanation reactions, where a suitable cyclopropylidene precursor is reacted with the piperidine ring.
Attachment of the p-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a p-tolyl halide in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring or the p-tolyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as piperidine-1-carboxamide and N-(p-tolyl)piperidine.
Cyclopropylidene derivatives: Compounds with cyclopropylidene groups, such as cyclopropylidene benzene, also share similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-2-6-15(7-3-12)17-16(19)18-10-8-14(9-11-18)13-4-5-13/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIXEBEGCRSAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(=C3CC3)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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